molecular formula C16H26O B12692328 Trimethylcyclododeca-1,5-dienemethanol CAS No. 71735-83-6

Trimethylcyclododeca-1,5-dienemethanol

Cat. No.: B12692328
CAS No.: 71735-83-6
M. Wt: 234.38 g/mol
InChI Key: PUXPCEIAIWOVKB-KXFKCKGFSA-N
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Description

Trimethylcyclododeca-1,5-dienemethanol is a complex organic compound characterized by its unique cyclic structure It is a derivative of cyclododecatriene, featuring three methyl groups and a hydroxyl group attached to the diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylcyclododeca-1,5-dienemethanol can be synthesized through the trimerization of isoprene in the presence of a catalyst system, typically involving nickel or titanium . The reaction is carried out in a solvent, and the resulting crude product is isolated by distillation. The process can be conducted in either a continuous or batchwise manner, with high selectivity for the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalyst systems and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also involves the separation of by-products, such as dimethylcyclooctadiene, to enhance the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethylcyclododeca-1,5-dienemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethylcyclododeca-1,5-dienemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism by which trimethylcyclododeca-1,5-dienemethanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diene ring play crucial roles in its reactivity and interactions with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This functional group allows for a broader range of chemical modifications and interactions, making it a versatile compound in various fields .

Properties

CAS No.

71735-83-6

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

[(1Z,5E)-6,9,10-trimethylcyclododeca-1,5,9-trien-1-yl]methanol

InChI

InChI=1S/C16H26O/c1-13-6-4-5-7-16(12-17)11-10-15(3)14(2)9-8-13/h6-7,17H,4-5,8-12H2,1-3H3/b13-6+,15-14?,16-7-

InChI Key

PUXPCEIAIWOVKB-KXFKCKGFSA-N

Isomeric SMILES

C/C/1=C\CC/C=C(/CCC(=C(CC1)C)C)\CO

Canonical SMILES

CC1=CCCC=C(CCC(=C(CC1)C)C)CO

Origin of Product

United States

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